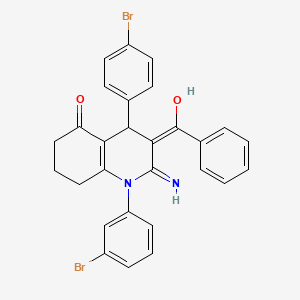![molecular formula C25H27NO7S B1191151 ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B1191151.png)
ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes ethoxyphenyl and trimethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include ethyl esters, amines, and thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethoxyphenyl and trimethoxyphenyl groups, along with the thiophene ring, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C25H27NO7S |
|---|---|
Molekulargewicht |
485.6g/mol |
IUPAC-Name |
ethyl (5Z)-2-(4-ethoxyphenyl)imino-4-hydroxy-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H27NO7S/c1-6-32-17-10-8-16(9-11-17)26-24-21(25(28)33-7-2)22(27)20(34-24)14-15-12-18(29-3)23(31-5)19(13-15)30-4/h8-14,27H,6-7H2,1-5H3/b20-14-,26-24? |
InChI-Schlüssel |
MTOLSACZRFIHIS-YUIYYNKLSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-[Hydroxy-(4-methylphenyl)methylidene]-2-imino-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/new.no-structure.jpg)


![1-(3,4-dimethylphenyl)-6-hydroxy-5-[(E)-indol-3-ylidenemethyl]pyrimidine-2,4-dione](/img/structure/B1191082.png)
![Ethyl 4-[(5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinyl)diazenyl]benzoate](/img/structure/B1191086.png)
